AP-2238
Overview
Description
AP2238 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating Alzheimer’s disease. It is known for its dual function as an acetylcholinesterase inhibitor and a beta-site amyloid precursor protein cleaving enzyme inhibitor . This dual functionality makes it a promising candidate for addressing the multifaceted nature of Alzheimer’s disease.
Scientific Research Applications
Chemistry: It serves as a model compound for studying dual-function inhibitors and their mechanisms of action.
Biology: It is used to investigate the biochemical pathways involved in Alzheimer’s disease and other neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP2238 involves a series of chemical reactions designed to introduce functional groups that enable its dual inhibitory activity. The molecular design is based on a dual-binding site acetylcholinesterase inhibitor, which allows AP2238 to interact with both the central and peripheral anionic sites of acetylcholinesterase .
Industrial Production Methods
While specific industrial production methods for AP2238 are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
AP2238 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of AP2238 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of AP2238 that retain or enhance its dual inhibitory activity. These derivatives are often tested for their efficacy in inhibiting acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme .
Mechanism of Action
AP2238 exerts its effects through a dual mechanism of action:
Acetylcholinesterase Inhibition: AP2238 binds to both the central and peripheral anionic sites of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Beta-site Amyloid Precursor Protein Cleaving Enzyme Inhibition: AP2238 inhibits the activity of beta-site amyloid precursor protein cleaving enzyme, reducing the production of amyloid-beta peptides and preventing the formation of amyloid plaques.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Like AP2238, donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor, rivastigmine also lacks the dual inhibitory activity of AP2238.
Galantamine: Similar to donepezil and rivastigmine, galantamine is an acetylcholinesterase inhibitor without beta-site amyloid precursor protein cleaving enzyme inhibitory activity.
Uniqueness of AP2238
AP2238’s uniqueness lies in its dual inhibitory activity, which allows it to target both acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme. This dual functionality makes it a promising candidate for addressing the complex pathophysiology of Alzheimer’s disease, offering potential advantages over single-target inhibitors .
Properties
CAS No. |
553681-56-4 |
---|---|
Molecular Formula |
C26H25NO4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[4-[[benzyl(methyl)amino]methyl]phenyl]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C26H25NO4/c1-27(16-18-7-5-4-6-8-18)17-19-9-11-20(12-10-19)22-13-21-14-24(29-2)25(30-3)15-23(21)31-26(22)28/h4-15H,16-17H2,1-3H3 |
InChI Key |
KXMCSAUVAHKCOR-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-((benzyl(methyl)amino)methyl)phenyl)-6,7-dimethoxy-2H-2-chromenone AP 2238 AP-2238 AP2238 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.